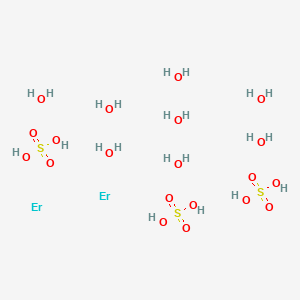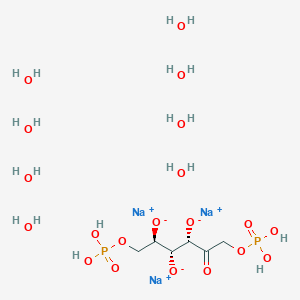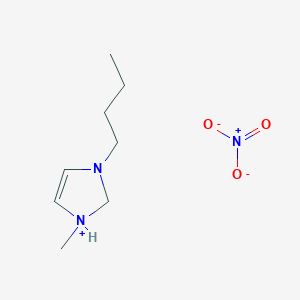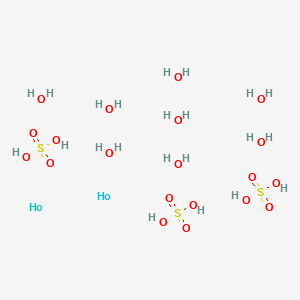
4-Methyl-2-nitropyridin-3-amine
Overview
Description
4-Methyl-2-nitropyridin-3-amine is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-nitropyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-nitropyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Solubility Improvement : A study by Machado et al. (2013) focused on improving the solubility of drug-like compounds, using ultrasound irradiation to form salts of poorly soluble compounds, including derivatives of nitropyridine, which is closely related to 4-Methyl-2-nitropyridin-3-amine. This method significantly reduced reaction times and utilized renewable solvents, offering a potential template for enhancing drug solubility (Machado et al., 2013).
Vicarious Nucleophilic Amination : Bakke et al. (2001) demonstrated a selective amination of nitropyridine compounds, including 3-nitropyridine, by vicarious nucleophilic substitution reactions. This method provided a general approach for synthesizing amino-nitropyridines, relevant to 4-Methyl-2-nitropyridin-3-amine (Bakke et al., 2001).
Aminal Formation via Pummerer Rearrangement : Rakhit et al. (1979) investigated the reaction of 2-amino-3-nitropyridine with acid chlorides, leading to the formation of aminals, a process potentially applicable to 4-Methyl-2-nitropyridin-3-amine. This unusual aminal formation was explained as occurring via a Pummerer type rearrangement (Rakhit et al., 1979).
Development of Fluorescent Probes : Singh et al. (2020) synthesized fluorescent compounds based on 2-aminoethylpyridine, which showed enhanced fluorescence upon interaction with specific metal ions. These findings highlight the potential of 4-Methyl-2-nitropyridin-3-amine derivatives in developing sensitive and selective chemical sensors (Singh et al., 2020).
1,3-Dipolar Cycloaddition Reactions : Holt and Fiksdahl (2007) explored the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions, a study relevant to the chemical behavior of 4-Methyl-2-nitropyridin-3-amine. These reactions resulted in various substituted amines, demonstrating the compound's versatility in organic synthesis (Holt & Fiksdahl, 2007).
properties
IUPAC Name |
4-methyl-2-nitropyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-3-8-6(5(4)7)9(10)11/h2-3H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COULVCTZXWUPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-nitropyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl](/img/structure/B8066464.png)






![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)

![1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester](/img/structure/B8066530.png)

